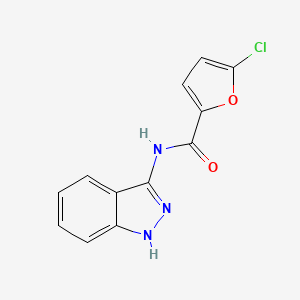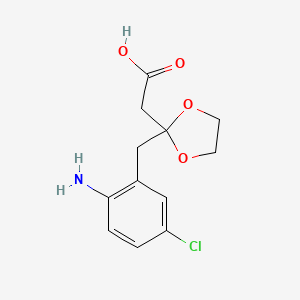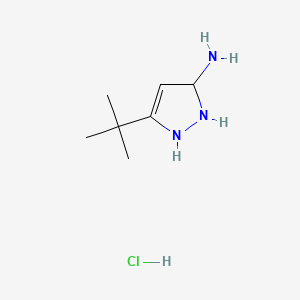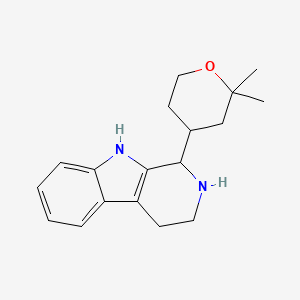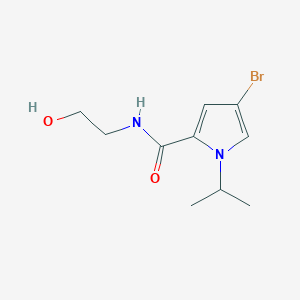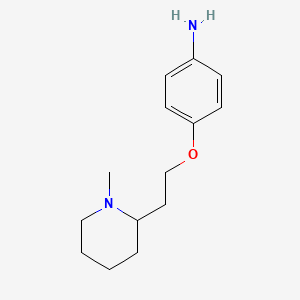
4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is a chemical compound with the molecular formula C14H22N2O It is a derivative of aniline, featuring a piperidine ring substituted at the second position with a methyl group and an ethoxy group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to inflammation and neurotransmission .
類似化合物との比較
Similar Compounds
- 4-(2-(Piperidin-1-yl)ethoxy)aniline
- 4-(1-Methylpiperidin-4-yl)aniline
- 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Uniqueness
4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
4-[2-(1-methylpiperidin-2-yl)ethoxy]aniline |
InChI |
InChI=1S/C14H22N2O/c1-16-10-3-2-4-13(16)9-11-17-14-7-5-12(15)6-8-14/h5-8,13H,2-4,9-11,15H2,1H3 |
InChIキー |
PDNZRWSULLVICQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCC1CCOC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



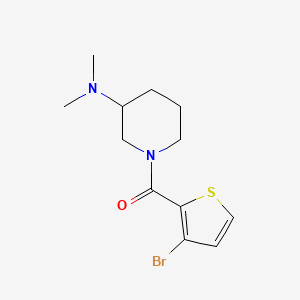
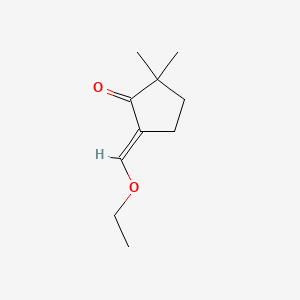
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
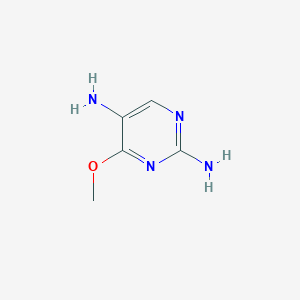
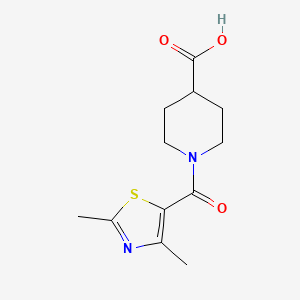

![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
